

Applications of CTP Disodium Salt in Molecular Biology Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cytidine-5'-triphosphate disodium*

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For Researchers, Scientists, and Drug Development Professionals

Cytidine 5'-triphosphate (CTP) disodium salt is a crucial nucleotide that serves as a fundamental building block for RNA synthesis and plays a vital role in various cellular processes. Its stability and solubility make it an indispensable reagent in molecular biology research, underpinning a wide range of applications from basic science to the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the use of CTP disodium salt in key molecular biology techniques.

In Vitro Transcription (IVT)

In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. CTP, along with ATP, GTP, and UTP, is a requisite substrate for RNA polymerases (such as T7, SP6, or T3) to elongate the RNA transcript.[3][4] The concentration and purity of CTP directly impact the yield and quality of the synthesized RNA.[3]

Application Notes:

High-yield in vitro transcription reactions can produce 120–180 µg of RNA per microgram of template DNA in a 20 µL reaction.[3] For standard reactions, the concentration of each NTP, including CTP, is typically around 0.5 mM.[3] However, for high-yield synthesis, NTP concentrations can be significantly higher, often in the range of 1 to 10 mM for each nucleotide.

[5][6] It is important to note that the optimal concentration of CTP and other NTPs may need to be empirically determined for specific templates and desired RNA yields.[7]

Quantitative Data for In Vitro Transcription:

Parameter	Standard Reaction	High-Yield Reaction	Notes
CTP Concentration	0.5 mM	1 - 10 mM	Optimal concentration can be template-dependent.[3][5][6]
Other NTPs (ATP, GTP, UTP) Concentration	0.5 mM	1 - 10 mM	Maintaining an equimolar ratio is common, but adjusting the GC:AU ratio based on template sequence can improve yield.[8]
Expected RNA Yield	Variable, typically lower	Up to 180 µg per 1 µg DNA template	Yield is highly dependent on the specific kit, template, and reaction conditions.[3]
Incubation Time	1 - 2 hours	2 - 4 hours (can be extended to 16 hours for short transcripts)	Longer incubation times may not always result in higher yields of full-length transcripts.[9]
Optimal Temperature	37°C	37°C	This is the optimal temperature for T7 RNA polymerase activity.[5]

Experimental Protocol: Standard In Vitro Transcription

This protocol is a general guideline for a standard 20 μ L in vitro transcription reaction using T7 RNA polymerase.

Materials:

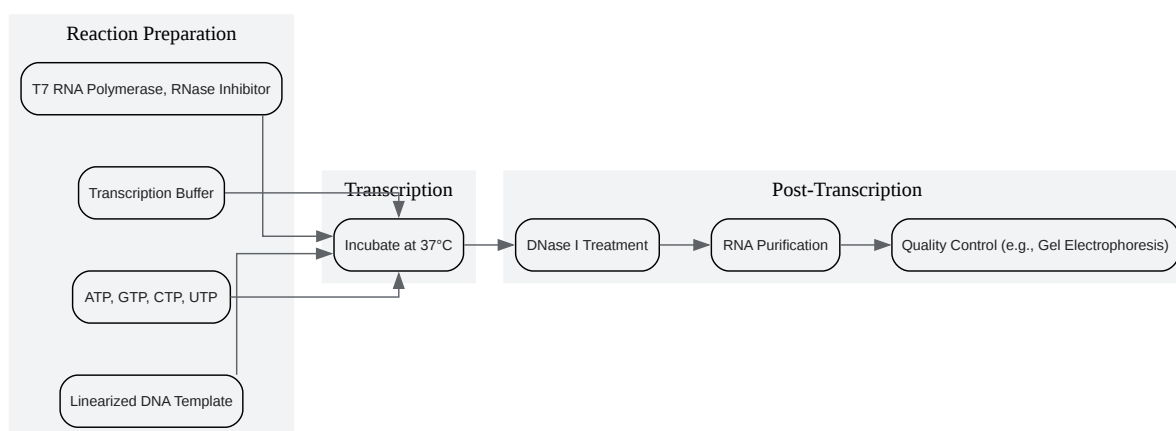
- Linearized DNA template with a T7 promoter (0.5 - 1 μ g)
- Nuclease-free water
- 10x Transcription Buffer
- 100 mM ATP solution
- 100 mM GTP solution
- 100 mM CTP disodium salt solution
- 100 mM UTP solution
- RNase Inhibitor (40 U/ μ L)
- T7 RNA Polymerase (20 U/ μ L)
- DNase I (RNase-free)

Procedure:

- Thaw all components on ice.
- In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
 - Nuclease-free water to a final volume of 20 μ L
 - 2 μ L of 10x Transcription Buffer
 - 1 μ L of 100 mM ATP (final concentration 5 mM)
 - 1 μ L of 100 mM GTP (final concentration 5 mM)

- 1 μ L of 100 mM CTP disodium salt (final concentration 5 mM)
- 1 μ L of 100 mM UTP (final concentration 5 mM)
- X μ L of linearized DNA template (0.5 - 1 μ g)
- 1 μ L of RNase Inhibitor
- 1 μ L of T7 RNA Polymerase
- Mix gently by pipetting and incubate at 37°C for 2 hours.
- To remove the DNA template, add 1 μ L of DNase I and incubate at 37°C for 15 minutes.
- Purify the synthesized RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

Experimental Workflow for In Vitro Transcription



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Figure 1. A generalized workflow for performing an in vitro transcription experiment.

RNA Labeling

CTP analogs are frequently used for non-radioactive and radioactive labeling of RNA molecules for various downstream applications, including nucleic acid hybridization, microarrays, and RNA-protein interaction studies.

Application Notes:

Radiolabeling: [α - ^{32}P]CTP is commonly used to generate high-specific-activity RNA probes.^[1]^[10] For optimal probe synthesis, the concentration of the limiting labeled nucleotide should be greater than 3 μM .^[10] Higher concentrations of the limiting nucleotide lead to a higher proportion of full-length transcripts, but adding unlabeled CTP will decrease the specific activity of the probe.^[1]

Fluorescent Labeling: Fluorescently labeled CTP analogs, such as Cy3-CTP or Cy5-CTP, can be incorporated into RNA transcripts by RNA polymerases. The efficiency of incorporation can be high, and in some cases, complete substitution of CTP with a fluorescent analog is possible.^[11]

Quantitative Data for RNA Labeling:

Labeling Method	Labeled Nucleotide	Specific Activity / Quantum Yield	Incorporation Efficiency	Notes
Radiolabeling	[α - ³² P]CTP (800 Ci/mmol)	~10 ⁸ cpm/μg	> 50% in a 10-minute reaction	Specific activity depends on the ratio of labeled to unlabeled CTP. [1] [10]
Fluorescent Labeling	tCTP (a fluorescent CTP analog)	Quantum yield (φF) ~ 0.1	T7 RNA polymerase incorporates tCTP with 2-fold higher catalytic efficiency than CTP.	Can be fully substituted for CTP in transcription reactions. [11]

Experimental Protocol: Radiolabeling of RNA Probes

This protocol is adapted for generating high-specific-activity RNA probes using [α -³²P]CTP.

Materials:

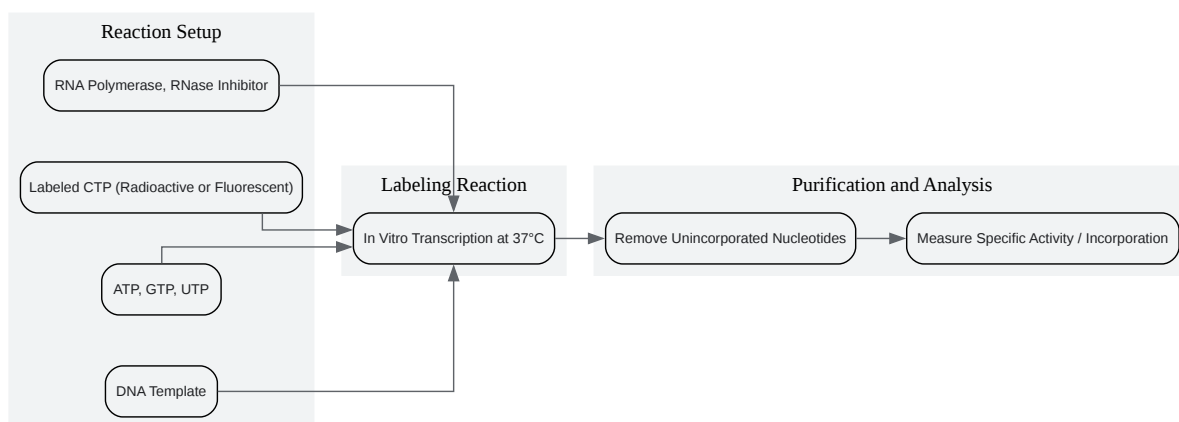
- Linearized DNA template (0.1 - 1 μg)
- Nuclease-free water
- 10x Reaction Buffer
- 100 mM ATP solution
- 100 mM GTP solution
- 100 mM UTP solution
- [α -³²P]CTP (800–6000 Ci/mmol, ≥ 10 mCi/ml)
- RNase Inhibitor (40 U/μL)

- T7 RNA Polymerase (20 U/μL)

Procedure:

- Thaw all components on ice, except for the radiolabeled CTP.
- Prepare a master mix containing the reaction buffer, ATP, GTP, and UTP.
- In a shielded tube, assemble the reaction at room temperature:
 - Nuclease-free water to a final volume of 20 μL
 - 2 μL of 10x Reaction Buffer
 - 1 μL of 100 mM ATP
 - 1 μL of 100 mM GTP
 - 1 μL of 100 mM UTP
 - X μL of [α - 32 P]CTP (to a final concentration of at least 3 μM)
 - X μL of linearized DNA template (0.1 - 1 μg)
 - 1 μL of RNase Inhibitor
 - 1 μL of T7 RNA Polymerase
- Mix gently and incubate at 37°C for 10-60 minutes.
- Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing loading buffer).
- Purify the labeled RNA probe using a spin column designed for radiolabeled probe purification to remove unincorporated nucleotides.

Experimental Workflow for RNA Labeling



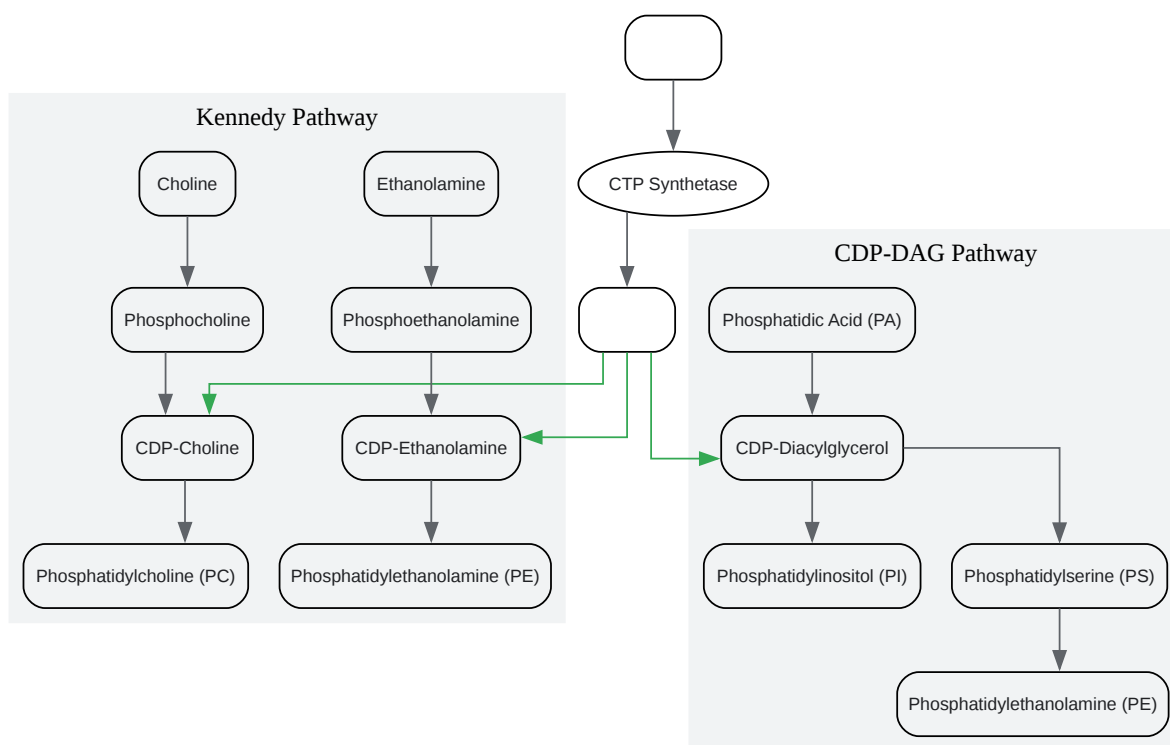
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Figure 2. A schematic representation of the workflow for RNA labeling using a labeled CTP analog.

Phospholipid Biosynthesis

CTP is a key molecule in the synthesis of phospholipids, which are essential components of cellular membranes.^{[11][12]} It is a precursor for the formation of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine, which are critical intermediates in the synthesis of major phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).^{[12][13]}

Signaling Pathway: Role of CTP in Phospholipid Synthesis



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